N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-2-28-16-7-4-3-6-14(16)22-19(26)13-25-10-9-15-18(12-25)30-21(23-15)24-20(27)17-8-5-11-29-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFUJSPLWGAEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. Its intricate structure includes a thiazolo moiety and various functional groups, suggesting interactions with biological targets. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
The compound features several key structural elements:
- Thiazolo Ring : Contributes to its pharmacological properties.
- Pyridine and Thiophene Moieties : Implicated in biological interactions.
- Ethoxyphenyl Amino Group : Enhances reactivity and potential binding to biological targets.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For example:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MKN-45 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| Compound C | A549 | 10 | Inhibition of angiogenesis |
A study demonstrated that derivatives of thiazolidinone, closely related to our compound, showed potent activity against gastric adenocarcinoma cells (MKN-45) with IC50 values indicating effective cytotoxicity .
Antimicrobial Activity
The thiazolidinone scaffold has been recognized for its broad-spectrum antimicrobial properties. Research shows that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes findings from various studies:
| Compound Name | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound D | Staphylococcus aureus | Antibacterial | 32 µg/mL |
| Compound E | Escherichia coli | Antibacterial | 16 µg/mL |
| Compound F | Candida albicans | Antifungal | 8 µg/mL |
These findings suggest that the presence of the thiazolo and pyridine rings enhances the antimicrobial efficacy of the compound .
Other Pharmacological Activities
Research has also indicated potential anti-inflammatory and anti-diabetic activities associated with thiazolidinone derivatives. For instance:
- Anti-inflammatory Activity : Compounds have been shown to inhibit pro-inflammatory cytokines in vitro.
- Anti-diabetic Activity : Certain derivatives enhance insulin sensitivity in diabetic models.
Case Study 1: Anticancer Efficacy
In a study published in Tetrahedron, researchers synthesized a series of thiazolidinone derivatives and evaluated their anticancer properties against various cell lines. One derivative demonstrated a remarkable ability to induce apoptosis in MKN-45 cells via mitochondrial pathway activation .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against common pathogens. The results indicated that specific modifications in the side chains significantly improved MIC values against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene Carboxamide Derivatives
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues (4a–h)
These analogs (e.g., 4a–h from ) replace the tetrahydrothiazolo-pyridine core with simpler pyridine or aryl groups. For instance, 4a–h exhibit antibacterial efficacy against Staphylococcus aureus (MIC: 2–16 µg/mL), attributed to the thiophene-2-carboxamide moiety’s interaction with bacterial enzymes . In contrast, the target compound’s tetrahydrothiazolo-pyridine core may offer improved metabolic stability due to reduced susceptibility to oxidation compared to pyridine derivatives.
Thiophene-3-carboxamide Isomer ()
The positional isomer with a thiophene-3-carboxamide group (PubChem ID: N/A) highlights the importance of substitution patterns.
Tetrahydrothiazolo-Pyridine Derivatives
N-Substituted 2-(4-pyridinyl) Thiazole Carboxamides (3a–s)
Compounds like 3a–s () share the thiazole-carboxamide motif but lack the tetrahydro-pyridine ring. These derivatives showed moderate kinase inhibition (IC₅₀: 0.5–10 µM) in preclinical models. The target compound’s fused tetrahydrothiazolo-pyridine system may improve conformational restriction, enhancing selectivity for specific kinase domains .
Benzothiophene Carboxamide (609796-13-6)
This analog () replaces the tetrahydrothiazolo-pyridine with a benzothiophene core. Benzothiophene derivatives often exhibit enhanced aromatic stacking interactions but may suffer from faster hepatic clearance due to planar structures. The target compound’s partially saturated pyridine ring could balance lipophilicity and metabolic stability .
Substituent-Specific Comparisons
Ethoxyphenyl vs. Halogenated Phenyl Groups
The target compound’s 2-ethoxyphenyl group contrasts with analogs like 561295-12-3 (4-fluorophenyl; ). Ethoxy groups typically increase membrane permeability but may reduce solubility. Fluorine substituents, as in 561295-12-3 , often enhance binding affinity via electronegative effects but could introduce toxicity risks .
Amide Side Chains
The 2-oxoethylamino side chain in the target compound differs from the methylthio or nitrobenzoyl groups in analogs like 1015846-70-4 or 609796-13-6 ().
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazolo[5,4-c]pyridine core. Key steps include:
- Cyclization : Formation of the tetrahydrothiazolo-pyridine ring via acid- or base-catalyzed cyclization of precursors containing thioamide or thiourea groups .
- Amide Coupling : Reaction of the thiazolo-pyridine intermediate with thiophene-2-carboxylic acid derivatives using coupling agents like EDC/HOBt or DCC .
- Functionalization : Introduction of the 2-ethoxyphenylamino group via nucleophilic substitution or reductive amination under inert atmospheres .
Methodological Note : Optimize yields by controlling reaction temperature (e.g., 0–5°C for cyclization) and using anhydrous solvents to avoid hydrolysis .
Basic: What spectroscopic and analytical methods are recommended for structural characterization?
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for amides, C-S-C at ~650–750 cm⁻¹ for thiazole rings) .
- NMR (¹H/¹³C) : Assign protons and carbons in the thiophene (δ 6.8–7.5 ppm) and tetrahydrothiazolo-pyridine (δ 2.5–4.0 ppm) moieties. Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethoxyphenyl substituent .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion). Use reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions be systematically optimized to improve yield and purity?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to test variables like catalyst loading, solvent polarity, and reaction time. For example, optimize cyclization efficiency by varying HCl concentration (0.1–1.0 M) and temperature (20–80°C) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
- Byproduct Analysis : Identify side products (e.g., hydrolysis derivatives) via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to stabilize reactive intermediates .
Advanced: How should researchers resolve discrepancies in reported biological activity data for this compound?
- Dose-Response Reproducibility : Validate assays (e.g., IC₅₀ in kinase inhibition) across multiple cell lines (HEK293, HeLa) with standardized protocols .
- Metabolic Stability Testing : Compare microsomal half-life (e.g., human vs. rodent liver microsomes) to assess species-specific degradation .
- Structural Analog Correlation : Cross-reference activity data with structurally similar compounds (e.g., thiazolo-pyridines with varying aryl substituents) to identify SAR trends .
Advanced: What computational methods are suitable for predicting target interactions and pharmacokinetics?
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to kinase domains (e.g., JAK2 or EGFR). Validate docking poses with MD simulations (NAMD/GROMACS) .
- ADMET Prediction : Apply QSAR models in SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 inhibition .
- Reaction Path Analysis : Employ quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict regioselectivity in functionalization steps .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin-based solubilizers. Confirm stability via UV-Vis spectroscopy over 24 hours .
- Prodrug Derivatization : Synthesize phosphate or PEGylated prodrugs to enhance hydrophilicity. Monitor conversion rates in PBS using HPLC .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) and assess release kinetics .
Advanced: What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (trehalose/mannitol) and store under argon at -80°C .
- Antioxidant Additives : Include 0.01% BHT or ascorbic acid in stock solutions. Monitor degradation via LC-MS over 6 months .
- Packaging : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure .
Advanced: How to validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measure protein melting curve shifts (e.g., ΔTₘ ≥2°C) via Western blot or MS .
- BRET/FRET : Engineer cells with luciferase- or GFP-tagged targets to monitor real-time binding .
- Competitive Pull-Down : Use biotinylated probes and streptavidin beads to quantify displacement in lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
